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Compound of Interest

Compound Name: Lysozyme chloride

Cat. No.: B612616 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of lysozyme chloride,

often in the form of a commercially available "lysing enzyme," for the enzymatic digestion of

fungal cell walls to generate protoplasts. Protoplasts, which are cells devoid of their rigid cell

wall, are invaluable tools in fungal genetics, molecular biology, and drug discovery for

applications such as genetic transformation, somatic hybridization, and screening for bioactive

compounds.

The efficiency of protoplast formation is contingent on several critical factors, including the

fungal species, the physiological state of the mycelia, the composition of the enzymatic

cocktail, and the osmotic stability of the surrounding medium. While lysozyme is a key

component, it is often used in conjunction with other lytic enzymes like cellulase, chitinase, and

driselase to achieve optimal cell wall degradation.

Key Considerations for Optimal Protoplast Yield:
Enzyme Concentration: The concentration of lysozyme chloride and other enzymes is a

critical parameter that needs to be optimized for each fungal species. Excessive enzyme

concentrations can lead to premature lysis of the released protoplasts, while insufficient

concentrations will result in low yields.

Osmotic Stabilizers: The removal of the cell wall renders protoplasts osmotically sensitive.

Therefore, the digestion and washing buffers must be supplemented with an osmotic
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stabilizer to prevent lysis. Common stabilizers include sucrose, KCl, NaCl, and MgSO4,

typically at concentrations ranging from 0.6 M to 1.2 M.[1][2]

Incubation Time and Temperature: The optimal duration and temperature for enzymatic

digestion vary depending on the fungus and the enzyme cocktail used. Incubation times can

range from a few hours to overnight, with temperatures generally set between 28°C and

32°C.[3][4]

Fungal Mycelia Age: The age and growth phase of the fungal culture significantly impact the

susceptibility of the cell wall to enzymatic degradation. Younger, actively growing mycelia are

often more amenable to digestion.

Combined Enzyme Systems: For many fungal species, a combination of enzymes is more

effective than a single enzyme. For instance, the combined use of driselase and a lysing

enzyme has shown an additive effect on protoplast formation in Fusarium verticillioides.[1]

Similarly, a combination of a lysing enzyme and driselase was found to be optimal for

Eutypella sp.[4]

Experimental Protocols
Protocol 1: Protoplast Generation from Sclerotium rolfsii
This protocol is adapted from studies on the phytopathogenic fungus Sclerotium rolfsii.[2]

Materials:

3-day old mycelia of Sclerotium rolfsii

Lysis Buffer: 1M Sucrose, pH 5.8-6.0

Lysing Enzyme (from Trichoderma harzianum)

Sterile cheesecloth

Centrifuge

Hemocytometer

Procedure:
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Mycelia Pre-treatment: Incubate one gram of 3-day old mycelia in 20 ml of 0.9M NaCl (pH

5.8) for 20 minutes.

Enzymatic Digestion:

Prepare a digestion mixture containing 15 mg/ml of lysing enzyme in 10 ml of 1M sucrose.

Add the pre-treated mycelia to the digestion mixture.

Incubate on a rotary shaker at 75 rpm and 30°C for up to 24 hours. Monitor for protoplast

release periodically under a microscope.

Protoplast Purification:

Filter the reaction mixture through sterile cheesecloth to remove undigested mycelia.

Centrifuge the filtrate at 3000 rpm for 15 minutes at 15°C to pellet the protoplasts.

Wash the protoplast pellet with the osmotic stabilizer (1M sucrose) to remove residual

enzymes.

Resuspend the purified protoplasts in the osmotic buffer.

Quantification: Determine the number and size of the protoplasts using a hemocytometer.

Protocol 2: Protoplast Generation from Fusarium
verticillioides using a Combined Enzyme Approach
This protocol is effective for producing protoplasts from germinated conidia of Fusarium

verticillioides.[1]

Materials:

Germinated conidia of F. verticillioides

Protoplasting Medium: 1 M KCl

Driselase
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Lysing Enzyme

Regeneration Medium: 1.2 M Sucrose

Centrifuge

Procedure:

Enzymatic Digestion:

Prepare a digestion mixture containing 12.5 mg/ml of driselase and 10 mg/ml of lysing

enzyme in 1 M KCl.

Resuspend the germinated conidia in the digestion mixture.

Incubate under appropriate conditions (e.g., gentle shaking at 28-30°C) and monitor for

protoplast release.

Protoplast Purification:

Separate the protoplasts from the undigested material by filtration.

Pellet the protoplasts by centrifugation.

Wash the protoplast pellet with the protoplasting medium (1 M KCl).

Protoplast Regeneration: Resuspend the protoplasts in the regeneration medium containing

1.2 M sucrose to facilitate cell wall regeneration.

Protocol 3: Protoplast Generation from Eutypella sp. D-1
This protocol was optimized for the Arctic-derived fungus Eutypella sp. D-1.[4]

Materials:

Mycelia of Eutypella sp. D-1

Osmotic Stabilizer: 0.75 M NaCl
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Lysing Enzyme

Driselase

Sterile filter paper (e.g., wiped paper)

Centrifuge

Hemocytometer

Procedure:

Enzymatic Digestion:

Prepare the enzymatic hydrolysate containing 20 g/L of lysing enzyme and 20 g/L of

driselase in 0.75 M NaCl.

Add the enzymatic hydrolysate to the mycelium and incubate in a flask at 120 rpm and

28°C for 6 hours.

Protoplast Purification:

Filter the reaction solution through four layers of wiped paper.

Centrifuge the filtrate at 2,500 rpm for 10 minutes to pellet the protoplasts.

Wash the protoplast pellet twice with the osmotic stabilizer (0.75 M NaCl).

Resuspend the protoplasts in an appropriate amount of the osmotic stabilizer.

Quantification: Count the protoplasts using a hemocytometer.

Data Presentation
Table 1: Optimal Conditions for Fungal Protoplast
Generation Using Lysing Enzyme
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Visualizations
Experimental Workflow for Fungal Protoplast Generation
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Caption: General workflow for fungal protoplast generation.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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